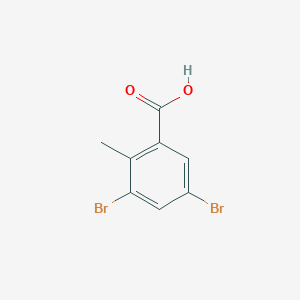

Ácido 3,5-dibromo-2-metilbenzoico

Descripción general

Descripción

3,5-Dibromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 2nd position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Aplicaciones Científicas De Investigación

3,5-Dibromo-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway .

Mode of Action

The mode of action of 3,5-Dibromo-2-methylbenzoic acid involves interactions with its targets through free radical bromination, nucleophilic substitution, and oxidation . In the case of benzylic halides, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dibromo-2-methylbenzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Análisis Bioquímico

Biochemical Properties

3,5-Dibromo-2-methylbenzoic acid is involved in several biochemical reactions. It undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions are typically facilitated by enzymes and can involve interactions with other biomolecules .

Molecular Mechanism

The molecular mechanism of 3,5-Dibromo-2-methylbenzoic acid involves interactions at the molecular level. It is known to undergo reactions at the benzylic position, which can be facilitated by enzymes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions .

Industrial Production Methods

Industrial production of 3,5-Dibromo-2-methylbenzoic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dibromo-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Reduction: Formation of less brominated derivatives.

Oxidation: Formation of more oxidized benzoic acid derivatives.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dibromobenzoic acid: Similar structure but lacks the methyl group at the 2nd position.

2-Bromo-5-methylbenzoic acid: Similar structure but has only one bromine atom.

3,5-Dichlorobenzoic acid: Similar structure but with chlorine atoms instead of bromine

Uniqueness

3,5-Dibromo-2-methylbenzoic acid is unique due to the presence of both bromine atoms and a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can lead to distinct properties and applications compared to its similar compounds .

Actividad Biológica

3,5-Dibromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid characterized by the substitution of two bromine atoms at the 3rd and 5th positions and a methyl group at the 2nd position of the benzene ring. This compound has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Weight : 232.94 g/mol

- Chemical Structure :

- Functional Groups : Carboxylic acid, aromatic bromides.

The biological activity of 3,5-Dibromo-2-methylbenzoic acid can be attributed to its ability to undergo various chemical reactions, including:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles, altering the compound's reactivity and biological interactions.

- Free Radical Reactions : The compound can participate in free radical bromination processes, which may impact its efficacy in biological systems.

- Oxidation and Reduction Reactions : These transformations can lead to the formation of derivatives with different biological activities.

Antimicrobial Properties

Research indicates that halogenated benzoic acids, including 3,5-Dibromo-2-methylbenzoic acid, exhibit antimicrobial properties. The presence of bromine atoms enhances the compound's ability to disrupt microbial membranes or interfere with metabolic processes.

Antiproliferative Effects

Studies have shown that compounds with similar structures can act as inhibitors of cell proliferation. For instance, brominated derivatives have been investigated for their potential to inhibit cancer cell growth through mechanisms involving apoptosis induction or cell cycle arrest.

Case Study: Inhibition of Bromodomain Proteins

A notable study explored the interaction of bromodomain proteins with acetylated lysines. It was found that compounds structurally related to 3,5-Dibromo-2-methylbenzoic acid could effectively inhibit these proteins, which are crucial in regulating gene expression through histone modification. This inhibition could lead to antiproliferative effects in cancer cells .

Research Findings

Applications in Drug Development

The unique structural characteristics of 3,5-Dibromo-2-methylbenzoic acid make it a valuable scaffold for drug development:

- Pharmaceuticals : Its potential as an antimicrobial and antiproliferative agent positions it as a candidate for new therapeutic agents.

- Chemical Probes : The compound can serve as a chemical probe to study bromodomain interactions and their roles in epigenetic regulation.

Propiedades

IUPAC Name |

3,5-dibromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZXVIRBOFKOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591203 | |

| Record name | 3,5-Dibromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100958-94-9 | |

| Record name | 3,5-Dibromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.